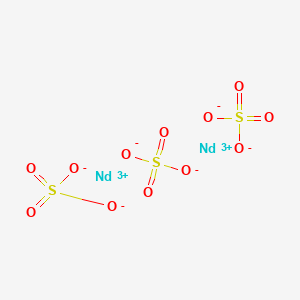
Neodymium sulfate
Übersicht
Beschreibung
Neodymium sulfate is a salt of the rare-earth metal neodymium . It forms pink crystals and is soluble in cold water, but sparingly soluble in hot water . It is used as a catalyst, in glass, crystal, and capacitors, and in CRT displays to enhance contrast between reds and greens .
Synthesis Analysis
Neodymium sulfate is produced by dissolving neodymium (III) oxide in sulfuric acid . It can also be prepared by the reaction of neodymium (III) perchlorate and sodium sulfate . Neodymium can be extracted from ore concentrates, waste materials, or recycled materials such as recycled Nd-Fe-B permanent magnets .Chemical Reactions Analysis
Neodymium sulfate is produced by dissolving neodymium (III) oxide in sulfuric acid . It can also be prepared by the reaction of neodymium (III) perchlorate and sodium sulfate .Physical And Chemical Properties Analysis
Neodymium sulfate forms pink crystals . It is soluble in cold water, but sparingly soluble in hot water . It decomposes at 700–800℃ .Wissenschaftliche Forschungsanwendungen
Neodymium Recycling and Environmental Impact
Neodymium, a critical rare earth element, is extensively used in sustainable technologies. Research has focused on the recycling potential of neodymium to reduce supply scarcity, particularly through recycling computer hard disk drives (HDDs). Studies reveal that recycling from HDDs is the most feasible path for large-scale recycling of neodymium, despite HDDs not being the largest application of neodymium. Moreover, recycling neodymium from HDDs is environmentally preferable to primary production, showing significant improvements in some environmental indicators (Sprecher et al., 2014), (Sprecher et al., 2014).
Neodymium Sulfate in Scientific Research
- Paramagnetic Resonance Studies : Neodymium ethyl sulfate has been investigated for its spin-lattice-bath relaxation process. Such studies provide insights into the magnetic properties of neodymium compounds (Candela & Mundy, 1967).
- Leaching Methodology : A novel methodology using ammonium persulfate has been proposed for leaching neodymium from scrap magnets, suggesting an eco-friendly approach to recover neodymium sulfate (Ciro et al., 2019).
- Spectrophotometric Study : Research on neodymium complexes in sulfate solutions at elevated temperatures has contributed to the understanding of neodymium's behavior in different environments (Migdisov et al., 2006).
Neodymium in Material Science
- Synthesis and Structure : Studies on the synthesis and structure of rare-earth ternary sulfates, including neodymium sulfates, have been conducted. These materials have been tested as heterogeneous redox catalysts in selective oxidation of sulfides, showing good activities and selectivities (Perles et al., 2005).
- Organically Templated Neodymium Sulfate : Research has produced the first organically templated neodymium sulfate with a layer structure. Such compounds exhibit antiferromagnetic behavior and intense photoluminescence, which is significant for various applications (Liu et al., 2005).
Other Relevant Studies
- Neodymium Recovery from Sludges : A process has been developed for the recovery of rare-earth elements from sludges, successfully extracting neodymium as sodium neodymium sulfate hydrate or neodymium hydroxide (Saito et al., 2006).
- Biological Effects of Neodymium : Advances in the research of neodymium's biological effects, including its impact on seed growth, germination, and plant mineral nutrition, provide a basis for its applications in agriculture (Cao Jian, 2010).
Safety And Hazards
Zukünftige Richtungen
The demand for Neodymium is continually growing, but reserves are severely limited . Therefore, the recovery of Neodymium from end-of-life products is one of the most interesting ways to tackle the availability challenge . Future work in the field aims to achieve the important goal of efficient and selective Neodymium recovery to overcome the increasingly critical supply problems .
Eigenschaften
IUPAC Name |
neodymium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWEKSDNUORPG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd2O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890625 | |
| Record name | Neodymium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium sulfate | |
CAS RN |
10101-95-8, 13477-91-3 | |
| Record name | Neodymium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, neodymium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dineodymium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dineodymium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEODYMIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1946CN7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




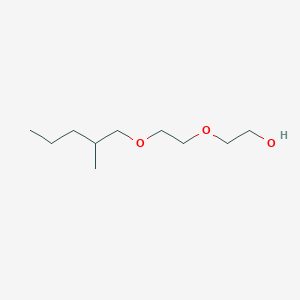
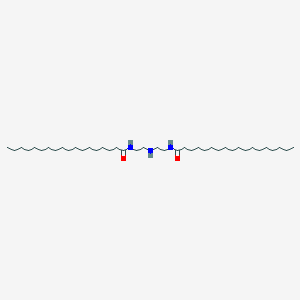

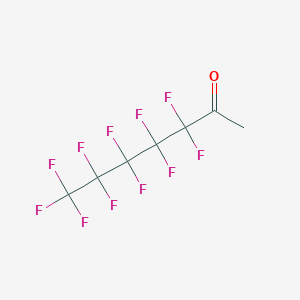
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
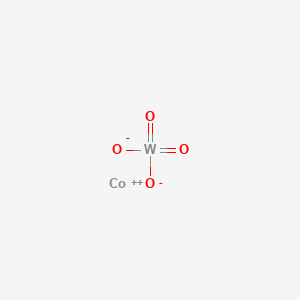
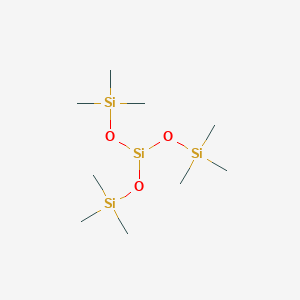
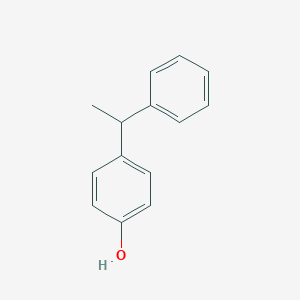
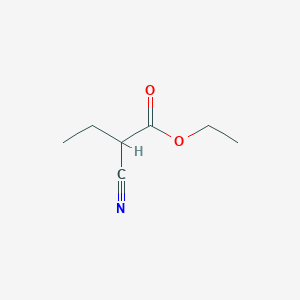


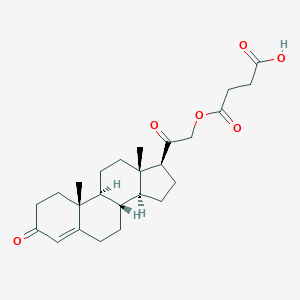
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)